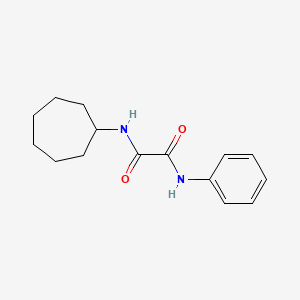

N-cycloheptyl-N'-phenylethanediamide

Description

However, several structurally related ethanediamides (oxalamides) are documented.

Properties

IUPAC Name |

N-cycloheptyl-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(16-12-8-4-1-2-5-9-12)15(19)17-13-10-6-3-7-11-13/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRFMGWOEAOJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-N’-phenylethanediamide typically involves the reaction of cycloheptylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-cycloheptyl-N’-phenylethanediamide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-N’-phenylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-cycloheptyl-N’-phenylethanediamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with ethanediamides, such as substituted phenyl groups or cyclic moieties. Key differences lie in their substituents, physicochemical properties, and applications.

N-(1,3-Benzodioxol-5-ylmethyl)-N′-Phenylethanediamide

- Molecular Formula : C₁₆H₁₄N₂O₄

- Molecular Weight : 298.30 g/mol

- This structure is associated with increased metabolic stability compared to simpler phenyl derivatives .

- Applications: Not explicitly stated in evidence, but benzodioxole-containing compounds are often explored in medicinal chemistry for CNS-targeted activity.

N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-Phenylethanediamide

- Molecular Formula : C₁₂H₁₆N₂O₅

- Molecular Weight : 268.27 g/mol

- Key Features: Contains a highly polar, branched hydroxyalkyl chain. This structure likely improves solubility in aqueous media but may reduce membrane permeability.

N,N'-Diacetyl-1,4-phenylenediamine

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- Key Features : Symmetric diacetylated phenylenediamine. The acetyl groups reduce reactivity compared to primary amines, making it suitable as a stabilizer or intermediate in polymer chemistry .

Benzathine Benzylpenicillin

- Chemical Structure : A dibenzylethylenediamine salt of benzylpenicillin.

- Key Features : Demonstrates how ethanediamine derivatives can act as counterions to enhance drug stability and bioavailability. This compound’s prolonged-release profile is attributed to the low solubility of the benzathine ion .

Data Table: Comparative Analysis

Research Findings and Limitations

- Structural Impact on Solubility : Hydroxyalkyl-substituted ethanediamides (e.g., C₁₂H₁₆N₂O₅) exhibit higher polarity but face synthesis or stability issues, limiting commercial viability .

- Aromatic vs.

- Industrial Relevance : Symmetric derivatives like N,N'-diacetyl-1,4-phenylenediamine serve niche roles in polymer chemistry due to their stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.